

A Comparative Analysis of 3-Benzylmorpholine and Phenmetrazine as CNS Stimulants

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Compound of Interest

Compound Name: **3-Benzylmorpholine**

Cat. No.: **B1274753**

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A significant data disparity exists in the scientific literature regarding the central nervous system (CNS) stimulant properties of **3-Benzylmorpholine** and Phenmetrazine. Phenmetrazine is a well-characterized psychostimulant with extensive pharmacological data available. In contrast, **3-Benzylmorpholine** is poorly characterized in publicly accessible scientific literature, with its pharmacological profile largely inferred from patents and studies on its structural isomers.

Phenmetrazine (3-methyl-2-phenylmorpholine) was formerly marketed as an anorectic under the brand name Preludin.^[1] It was withdrawn from the market due to its potential for misuse and addiction.^[1] Its mechanism of action is well-documented, functioning as a potent norepinephrine and dopamine releasing agent.^[2]

Information on **3-Benzylmorpholine** is sparse. While it is commercially available as a chemical intermediate, no direct studies evaluating its CNS stimulant effects have been published in peer-reviewed journals. A patent for "benzyl morpholine derivatives" indicates that some compounds in this class act as norepinephrine and serotonin reuptake inhibitors, suggesting a potential for CNS activity, though specific data for the 3-benzyl isomer are not provided.^[3] Critically, a study on its isomer, 2-benzylmorpholine, found it to be a non-stimulant appetite suppressant, suggesting that the placement of the benzyl group is a key determinant of stimulant activity.^[4]

Chemical Structures

Phenmetrazine is a substituted amphetamine with its terminal amine incorporated into a morpholine ring.^[2] **3-Benzylmorpholine** differs in the substitution on the morpholine ring,

featuring a benzyl group at the 3-position instead of a methyl group, and lacking the phenyl group at the 2-position that is characteristic of phenmetrazine. This structural difference is critical to their differing pharmacological activities.

Mechanism of Action and Pharmacological Profile

Phenmetrazine's stimulant effects are primarily due to its action as a releasing agent at the dopamine transporter (DAT) and norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).^[2] This profile is characteristic of many classical psychostimulants.

There is no direct experimental evidence to define the mechanism of action for **3-Benzylmorpholine** as a CNS stimulant. Based on patent literature for related compounds, it could potentially act as a norepinephrine and serotonin reuptake inhibitor.^[3] However, the finding that its isomer, 2-benzylmorpholine, lacks stimulant properties suggests that **3-Benzylmorpholine** may also lack significant stimulant effects.^[4]

Quantitative Pharmacological Data

The following tables summarize the available in vitro data for Phenmetrazine. No comparable data is available in the public domain for **3-Benzylmorpholine**.

Table 1: Monoamine Transporter Uptake Inhibition

Compound	Transporter	IC ₅₀ (μM)
Phenmetrazine	DAT	-
NET	1.2 - 5.2	
SERT	>10	
3-Benzylmorpholine	DAT, NET, SERT	No Data Available

IC₅₀ values represent the concentration of the drug that inhibits 50% of substrate uptake. Lower values indicate greater potency. Data from^[2].

Table 2: Monoamine Transporter Release

Compound	Transporter	EC ₅₀ (nM)
Phenmetrazine	DAT	70 - 131
NET		29 - 50
SERT		7,765 - >10,000
3-Benzylmorpholine	DAT, NET, SERT	No Data Available

EC₅₀ values represent the concentration of the drug that elicits a 50% maximal release of neurotransmitter. Lower values indicate greater potency. Data from [5].

Experimental Methodologies

The data for phenmetrazine is typically generated using standard in vitro pharmacological assays.

In Vitro Uptake Inhibition Assays: These experiments measure a drug's ability to block the reuptake of neurotransmitters into synaptosomes (isolated nerve terminals).

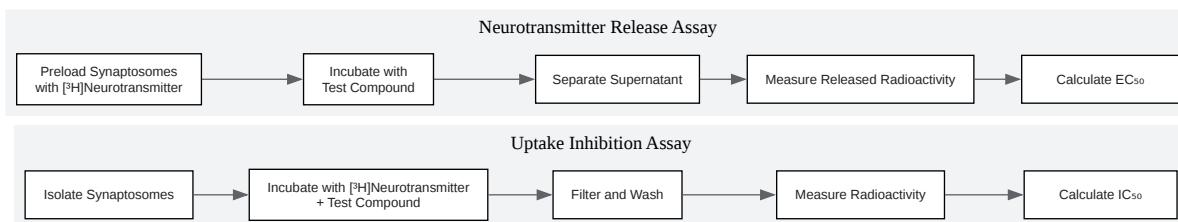
- Rat brain tissue is homogenized and centrifuged to isolate synaptosomes.
- Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) and varying concentrations of the test compound (phenmetrazine).
- After incubation, the synaptosomes are collected, and the amount of radioactivity taken up is measured.
- The concentration of the drug that inhibits 50% of the neurotransmitter uptake (IC₅₀) is then calculated.

In Vitro Release Assays: These assays determine if a drug acts as a substrate for monoamine transporters, causing the release of neurotransmitters.

- Synaptosomes are preloaded with a radiolabeled neurotransmitter.
- The preloaded synaptosomes are then exposed to different concentrations of the test drug.

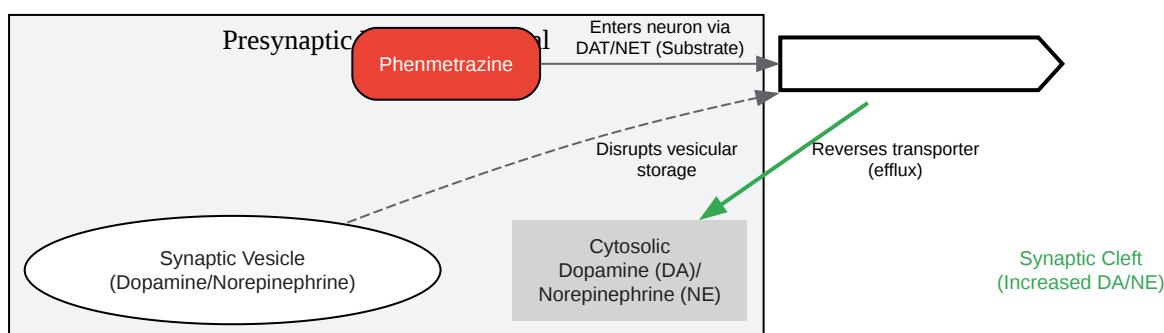
- The amount of radioactivity released into the surrounding medium is measured.
- The concentration of the drug that causes 50% of the maximum possible release (EC_{50}) is determined.

Visualizing Methodologies and Pathways



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Caption: Workflow for in vitro monoamine transporter assays.



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Caption: Mechanism of Phenmetrazine-induced neurotransmitter release.

Conclusion

The comparison between **3-Benzylmorpholine** and Phenmetrazine as CNS stimulants is severely limited by the lack of pharmacological data for **3-Benzylmorpholine**. Phenmetrazine is a well-established and potent dopamine and norepinephrine releasing agent with clear CNS stimulant effects. In contrast, the available evidence for benzylmorpholine analogues suggests a different pharmacological profile. The non-stimulant nature of the isomer 2-benzylmorpholine strongly suggests that **3-Benzylmorpholine** is unlikely to be a classical CNS stimulant in the same category as phenmetrazine. Future research is required to characterize the pharmacology of **3-Benzylmorpholine** to determine if it has any significant activity on the central nervous system.

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